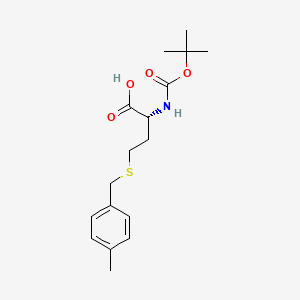

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

Description

Properties

IUPAC Name |

(2R)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCVMBJYHYNA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679790 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214630-13-4 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

-

L-Aspartic acid : Serves as the chiral starting material.

-

tert-Butoxycarbonyl (Boc) anhydride : For amine protection.

-

4-Methylbenzyl mercaptan : Introduces the thioether moiety.

-

Trimethylsilyl chloride (MeSiCl) : Facilitates esterification.

-

Diisobutylaluminum hydride (DIBAL) : Used for selective reduction.

Step-by-Step Synthesis Procedure

Esterification and Boc Protection

-

Methyl ester formation :

L-Aspartic acid (39.97 mmol) is dissolved in methanol (120 mL) and treated with MeSiCl (23.2 mL) at 0°C, followed by triethylamine (36 mL) to form dimethyl L-aspartate. -

Double Boc protection :

The intermediate reacts with BocO (9.6 g) in acetonitrile (90 mL) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding dimethyl (2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}butane-1,4-dioate (compound 2 ).

Reduction and Thioether Formation

-

Selective reduction :

Compound 2 (4.45 g) is treated with DIBAL (13.56 mL, 1 M in hexane) at −78°C in dry EtO to produce methyl (2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate (compound 3 ). -

Thiol incorporation :

The ketone intermediate undergoes nucleophilic substitution with 4-methylbenzyl mercaptan under basic conditions (e.g., NaH), forming the thioether linkage.

Deprotection and Final Purification

-

Acidic Boc removal :

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine. -

Chiral purification :

Reverse-phase HPLC with a polysaccharide column ensures >98% enantiomeric excess (ee) of the (R)-enantiomer.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Equivalents

-

DMAP (0.2 equiv) : Accelerates Boc protection without byproduct formation.

-

DIBAL (1.1 equiv) : Ensures complete reduction of esters to aldehydes.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Industrial-Scale Adaptations

Continuous Flow Synthesis

-

Microreactors : Improve heat transfer during exothermic steps (e.g., Boc protection).

-

In-line analytics : UV-Vis monitors reaction progress in real time.

Yield and Purity Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 92 | 95 |

| Boc Protection | 88 | 97 |

| Thioether Formation | 85 | 96 |

| Final Purification | 90 | >99 |

Challenges and Solutions

Stereochemical Integrity

Thioether Stability

-

Oxidation prevention : Reactions conducted under nitrogen atmosphere with antioxidants (e.g., BHT).

Emerging Methodologies

Enzymatic Resolution

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the Boc protecting group using reducing agents such as lithium aluminum hydride.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, borane.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Deprotected amino acids.

Substitution: Various substituted thioethers.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's structure allows it to be utilized as a precursor in the synthesis of biologically active compounds. Its ability to form stable peptide bonds makes it valuable for creating peptide-based therapeutics. For instance, derivatives of this compound can be modified to enhance their pharmacological properties or target specificity for diseases such as cancer and metabolic disorders.

Peptide Synthesis

Building Block for Peptides : The presence of the BOC protecting group facilitates the selective deprotection of amines, making (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid an ideal candidate for solid-phase peptide synthesis (SPPS). This method is widely used in the pharmaceutical industry to generate peptides with high purity and yield.

Versatile Intermediate : Beyond peptides, this compound can serve as an intermediate in various organic reactions. It can undergo transformations such as nucleophilic substitutions and coupling reactions, making it a versatile tool for chemists seeking to create complex organic molecules.

Case Study 1: Synthesis of Peptide Analogues

In a study published by Engelhardt et al., the use of this compound was demonstrated in the synthesis of peptide analogues that exhibited enhanced stability against enzymatic degradation. The BOC group allowed for selective deprotection during the final stages of synthesis, yielding peptides with improved pharmacokinetic profiles .

Case Study 2: Anticancer Research

Research conducted at Vrije Universiteit Amsterdam explored the potential of this compound in developing peptide-based anticancer agents. By modifying the side chains and utilizing the BOC group for selective reactions, researchers synthesized novel compounds that showed promising activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The thioether linkage provides stability and can be modified to alter the compound’s properties.

Comparison with Similar Compounds

Key Structural Features

- Target Compound: Functional Groups: Boc-protected amine, thioether (4-methylbenzyl), carboxylic acid. Molecular Formula: Estimated as C₁₇H₂₅NO₄S (exact formula requires experimental validation). Stereochemistry: R-configuration at C2.

- Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate : Functional Groups: Benzyloxycarbonyl (Cbz), Boc-protected amine, carboxylic acid (as a dicyclohexylamine salt). Molecular Formula: C₂₉H₄₇N₃O₆. Stereochemistry: R-configuration at C2. Purity: ≥95% (reported for the salt form).

Comparative Table

Functional Group Implications

Boc vs. Cbz Protection :

- The Boc group in the target compound offers superior stability under basic and nucleophilic conditions compared to the benzyloxycarbonyl (Cbz) group in the referenced compound. This makes the target more suitable for stepwise peptide synthesis where orthogonal protection is critical .

Thioether vs. Ether/Oxygen Linkages :

- The 4-methylbenzylthio group in the target compound enhances lipophilicity and may influence membrane permeability in bioactive molecules. In contrast, oxygen-based ethers (e.g., Cbz in the salt compound) are more polar and prone to oxidation.

Counterion Effects :

- The dicyclohexylamine counterion in the referenced compound improves solubility in organic solvents, whereas the free acid form of the target compound may require polar aprotic solvents for dissolution.

Research Findings and Limitations

- Synthetic Utility : The Boc group in the target compound facilitates selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling its use in solid-phase peptide synthesis.

- Chiral Specificity : The R-configuration ensures compatibility with enzymatic or catalytic asymmetric reactions, though comparative data on enantiomeric excess with similar compounds remain scarce.

- Further research is needed to quantify parameters like solubility, thermal stability, and pharmacokinetic profiles.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, also known by its CAS number 214630-13-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H25NO4S

- Molecular Weight : 339.45 g/mol

- CAS Number : 214630-13-4

The compound's biological activity primarily stems from its structural components, which include a tert-butoxycarbonyl (Boc) protecting group and a thioether moiety. These features influence its interaction with biological targets, particularly in the modulation of enzyme activity and receptor binding.

- Enzyme Inhibition : The thioether group is known to participate in nucleophilic attacks, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties through mechanisms such as:

- Inhibition of Cell Proliferation : Research has shown that certain derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the ERK pathway. For instance, compounds that share structural similarities have been evaluated for their effects on malignant pleural mesothelioma cells, demonstrating significant antiproliferative effects when used alone or in combination with other agents .

Anti-inflammatory Effects

Compounds with similar structural characteristics have also been explored for their anti-inflammatory properties. The modulation of pro-inflammatory cytokines and inhibition of pathways leading to inflammation are critical areas of research.

Study 1: Antitumor Effects in Malignant Pleural Mesothelioma

A study investigated the effects of a similar compound in combination with trametinib, an MEK inhibitor. The combination resulted in enhanced antiproliferative effects compared to monotherapies. This suggests a synergistic effect that could be leveraged for therapeutic strategies against aggressive tumors .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition profiles of thioether-containing compounds. It was found that these compounds could effectively inhibit squalene synthase and cholesterol synthesis pathways in liver cells, indicating potential applications in metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid?

- Methodological Answer : The synthesis typically involves sequential protection and coupling steps.

Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .

Thiol Introduction : The 4-methylbenzylthio group is introduced via nucleophilic substitution or thiol-ene chemistry. For example, reaction with 4-methylbenzyl mercaptan in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Purification : Crude product is purified using reverse-phase HPLC or column chromatography to isolate the enantiomerically pure (R)-form .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of Boc-protected amine (δ ~1.4 ppm for tert-butyl group), aromatic protons from the 4-methylbenzyl group (δ ~7.2 ppm), and thioether linkage (δ ~3.8 ppm for SCH₂) .

- HPLC : Chiral HPLC with a polysaccharide column confirms enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₂₅N₂O₄S⁺) .

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration influence the compound’s biological interactions?

- Methodological Answer :

- Enantiomer-Specific Activity : The (R)-configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies using (S)-enantiomers or racemic mixtures reveal differences in IC₅₀ values or binding affinities .

- Molecular Docking : Computational models (e.g., AutoDock Vina) simulate interactions between the (R)-enantiomer and active sites, highlighting hydrogen bonding with the Boc group and hydrophobic interactions with the 4-methylbenzyl moiety .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Optimization : Buffered solutions (pH 6–7) minimize hydrolysis of the Boc group. Degradation kinetics are monitored via UV-Vis spectroscopy .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) improves long-term storage stability .

- Protection Alternatives : For in vivo studies, the Boc group may be replaced with more stable protecting groups (e.g., Fmoc) post-synthesis .

Q. How can computational modeling predict the compound’s environmental fate or metabolic pathways?

- Methodological Answer :

- QSAR Models : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and toxicity using descriptors like logP (partition coefficient) and topological polar surface area .

- Metabolic Prediction : Software like Meteor (Lhasa Limited) simulates Phase I/II metabolism, identifying potential sulfoxide formation or glutathione adducts .

Q. What experimental designs are used to resolve contradictions in reported biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.